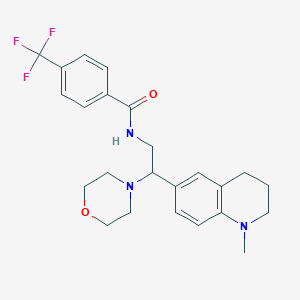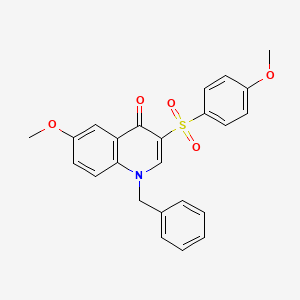![molecular formula C13H21N3O2 B2486102 (E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411324-83-7](/img/structure/B2486102.png)
(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide, commonly known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a small molecule that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
CPCA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPCA as an anti-inflammatory agent. Studies have shown that CPCA can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease.
In addition to its anti-inflammatory effects, CPCA has also been found to have anti-tumor and anti-viral activities. Studies have shown that CPCA can inhibit the growth of cancer cells and prevent the replication of certain viruses, including HIV and hepatitis C.
Mechanism Of Action
The mechanism of action of CPCA is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Specifically, CPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. CPCA has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of genes that control inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
CPCA has a number of biochemical and physiological effects that make it an attractive target for scientific research. Studies have shown that CPCA can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a dose-dependent manner. In addition, CPCA has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the advantages of using CPCA in lab experiments is its relatively small size and simple chemical structure, which makes it easy to synthesize and modify for use in a wide range of applications. In addition, CPCA has been found to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to using CPCA in lab experiments. For example, CPCA is not very soluble in water, which can make it difficult to work with in certain applications. In addition, the mechanism of action of CPCA is not yet fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
Future Directions
There are a number of future directions for research on CPCA, including:
1. Further studies on the mechanism of action of CPCA, including its interactions with specific enzymes and signaling pathways.
2. Development of new synthetic methods for CPCA that are more efficient and environmentally friendly.
3. Investigation of the potential applications of CPCA in the treatment of other diseases, such as cancer and viral infections.
4. Development of new formulations of CPCA that are more soluble and easier to work with in lab experiments.
5. Exploration of the potential use of CPCA as a diagnostic tool for the detection of inflammation and other disease states.
In conclusion, CPCA is a promising chemical compound that has a wide range of potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral effects make it an attractive target for further study, and there are a number of future directions for research that could lead to new discoveries and applications.
Synthesis Methods
CPCA can be synthesized in a number of ways, but the most common method involves the reaction of (E)-N-(tert-butoxycarbonyl)-4-(dimethylamino)but-2-enamide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then deprotected using trifluoroacetic acid to yield CPCA.
properties
IUPAC Name |
(E)-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)7-3-4-12(17)14-11-8-16(9-11)13(18)10-5-6-10/h3-4,10-11H,5-9H2,1-2H3,(H,14,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJURMOSAHYJBAD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CN(C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CN(C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1-cyclopropanecarbonylazetidin-3-yl)-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
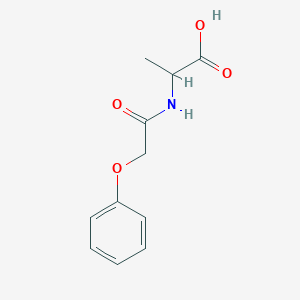
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
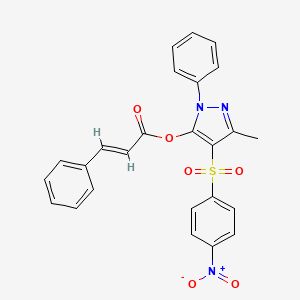
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)
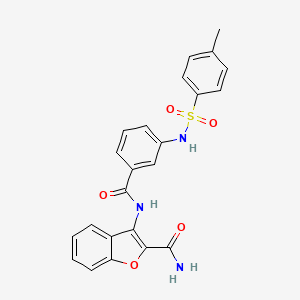
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
